Des O-isopropyl Bisoprolol

Description

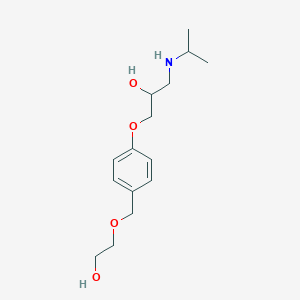

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(2-hydroxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-12(2)16-9-14(18)11-20-15-5-3-13(4-6-15)10-19-8-7-17/h3-6,12,14,16-18H,7-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGGWEPYIOOYLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)COCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Des O Isopropyl Bisoprolol

Chemoenzymatic and Asymmetric Synthesis Strategies for Des-isopropyl Precursors

The therapeutic efficacy of Bisoprolol (B1195378) is primarily attributed to its (S)-enantiomer. Consequently, stereoselective synthesis is of paramount importance. Chemoenzymatic methods, which utilize enzymes as catalysts, offer an efficient approach to obtain enantiomerically pure precursors of Des O-isopropyl Bisoprolol.

Routes Involving Racemic Chlorohydrins and Chiral Catalysts

A prominent strategy in the synthesis of chiral beta-blockers involves the kinetic resolution of racemic chlorohydrins. This approach has been successfully applied to the synthesis of (S)-Bisoprolol, and the same principle is applicable to its des-isopropyl analogue. The process typically involves the use of a lipase (B570770) to selectively acylate one enantiomer of the racemic chlorohydrin, allowing for the separation of the two enantiomers.

One of the most effective catalysts for this transformation is Lipase B from Candida antarctica (CALB). In a typical procedure, the racemic chlorohydrin precursor is subjected to a transesterification reaction catalyzed by CALB in the presence of an acyl donor, such as vinyl butanoate. The enzyme selectively acylates the (S)-enantiomer, leaving the (R)-enantiomer unreacted. The resulting acylated and unacylated enantiomers can then be separated chromatographically. The (R)-chlorohydrin can then be converted to (S)-Bisoprolol, or in this context, the analogous (S)-Des O-isopropyl Bisoprolol. nih.gov

Table 1: Key Parameters in the Chemoenzymatic Resolution of a Bisoprolol Precursor

| Parameter | Value/Condition |

|---|---|

| Enzyme | Candida antarctica Lipase B (CALB) |

| Substrate | Racemic 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol |

| Acyl Donor | Vinyl butanoate |

| Solvent | Dry acetonitrile |

This enzymatic resolution is a critical step in producing the enantiomerically pure building blocks necessary for the synthesis of the desired (S)-enantiomer of the final active pharmaceutical ingredient.

Stereoselective Synthesis Approaches from Des-isopropyl Intermediates

While kinetic resolution is a widely used technique, it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from a racemic mixture. To overcome this limitation, alternative stereoselective synthesis strategies are continuously being explored. One such approach involves the asymmetric reduction of a prochiral ketone precursor. Although a specific example for this compound is not extensively detailed in the reviewed literature, this strategy has been investigated for the synthesis of (S)-Bisoprolol. This would involve the use of a ketoreductase enzyme to asymmetrically reduce a haloketone intermediate, theoretically yielding up to 100% of the desired chiral alcohol. mdpi.com

Conventional Chemical Synthesis Pathways for this compound

Conventional chemical synthesis provides robust and scalable methods for the preparation of this compound. These routes typically commence from readily available starting materials and involve several key transformations.

A common starting material for the synthesis of this compound is 4-hydroxybenzyl alcohol. A detailed synthetic route involves the following key steps dshs-koeln.de:

Protection of the phenolic hydroxyl group: The phenolic hydroxyl group of 4-hydroxybenzyl alcohol is first protected, for instance, by benzylation with benzyl (B1604629) bromide.

Conversion of the benzylic alcohol: The benzylic alcohol is then converted to a more reactive leaving group, such as a bromide, using a reagent like phosphorus tribromide.

Ether formation: The resulting bromide is reacted with ethylene (B1197577) glycol in the presence of a strong base like sodium hydride to form the corresponding glycol ether.

Deprotection: The benzyl protecting group is removed, typically by palladium-catalyzed hydrogenation, to regenerate the free phenolic hydroxyl group.

Epoxidation: The resulting phenol (B47542) is then reacted with epichlorohydrin (B41342) in the presence of a base such as potassium carbonate to form an epoxy-containing intermediate.

Amination: Finally, the epoxide ring is opened by reaction with an appropriate amine. For this compound, this would involve reaction with a protected amine or ammonia, followed by deprotection if necessary.

An alternative and widely used industrial method for preparing the key intermediate, 4-((2-isopropoxyethoxy)methyl)phenol, involves the direct reaction of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol. To circumvent the high temperatures and potential for side reactions associated with earlier methods, solid acid catalysts such as Amberlyst 15 or activated silica (B1680970) (sulfuric acid adsorbed on silica) have been employed. royalsocietypublishing.orgnih.gov These catalysts facilitate the etherification reaction under milder conditions, leading to higher yields and purity of the desired intermediate. royalsocietypublishing.orgnih.gov

Table 2: Comparison of Catalysts for the Synthesis of a Key Bisoprolol Intermediate

| Catalyst | Reaction Conditions | Advantages |

|---|---|---|

| Concentrated Sulfuric Acid | High temperature (e.g., 150 °C) | Traditional method |

| Amberlyst 15 | Milder temperature (e.g., 0-20 °C) | Higher yield, fewer byproducts, catalyst can be recycled |

Radiosynthetic Applications Utilizing Des-isopropyl Bisoprolol Precursors

This compound is a crucial precursor for the synthesis of radiolabeled Bisoprolol, which is used as a tracer in Positron Emission Tomography (PET) imaging. PET is a non-invasive technique that allows for the in vivo assessment of biological processes, such as the density and distribution of beta-adrenoceptors in the heart and brain.

The synthesis of radiolabeled Bisoprolol, for example with Carbon-11 ([¹¹C]Bisoprolol), utilizes the des-isopropyl precursor in a reductive alkylation reaction. In this process, the primary amine of the des-isopropyl precursor is reacted with [2-¹¹C]acetone in the presence of a reducing agent like sodium cyanoborohydride. This reaction efficiently incorporates the Carbon-11 label into the isopropyl group, yielding [¹¹C]Bisoprolol. nih.gov The entire radiosynthesis can be completed rapidly, which is essential given the short half-life of Carbon-11 (20.4 minutes). nih.gov

Similarly, Fluorine-18 ([¹⁸F]Bisoprolol) labeled tracers have been developed for PET imaging. The synthesis of these tracers also relies on a suitable precursor derived from this compound, allowing for the introduction of the ¹⁸F isotope. nih.gov These radiolabeled molecules have been instrumental in studying the in vivo distribution and selectivity of Bisoprolol for β₁-adrenergic receptors. nih.gov

Table 3: Radiosynthesis of [¹¹C]Bisoprolol

| Parameter | Details |

|---|---|

| Precursor | (R)- or (S)-Des O-isopropyl Bisoprolol |

| Radiolabeling Agent | [2-¹¹C]acetone |

| Reaction Type | Reductive alkylation |

| Reducing Agent | Sodium cyanoborohydride |

| Radiochemical Purity | >99% |

The availability of this compound as a precursor is therefore fundamental to the advancement of molecular imaging studies involving the beta-adrenergic system.

Advanced Analytical Characterization and Quantitative Analysis of Des O Isopropyl Bisoprolol

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. Various chromatographic techniques have been adapted to analyze Bisoprolol (B1195378) and its related substances, including its Des O-isopropyl metabolite.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of pharmaceutical compounds. A specific method has been developed for the determination of the chromatographic purity of synthesized Des O-isopropyl Bisoprolol. dshs-koeln.de This method utilizes a reversed-phase approach to achieve separation.

The analysis is performed on a C18 column with a gradient elution profile. dshs-koeln.de The mobile phase consists of a buffered aqueous solution and an organic modifier, typically methanol (B129727). dshs-koeln.de Under these conditions, this compound is eluted with a retention time of approximately 2.53 minutes, and its purity can be assessed using UV detection at its absorption maximum of 224 nm. dshs-koeln.de

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Specification |

|---|---|

| Instrument | Agilent 1100 LC/UV-Vis System |

| Column | Merck LiChroCART Purospher RP-18e (125 x 3 mm i.d., 3.5 µm) |

| Mobile Phase A | 2.5 mM Ammonium Acetate with 0.1% Acetic Acid, pH 4 |

| Mobile Phase B | Methanol |

| Gradient | Linear gradient from 25% to 95% B in 7 minutes |

| Flow Rate | 0.8 mL/min |

| Temperature | Ambient |

| Detection | UV-Vis at 224 nm |

| Retention Time | 2.53 min |

Data sourced from Vahermo et al. dshs-koeln.de

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and improved sensitivity, by utilizing columns with sub-2-μm particles. While specific UHPLC methods solely for this compound are not extensively detailed in the literature, methods developed for Bisoprolol and its impurities are directly applicable.

One such method employs an Acquity UPLC BEH C18 column with a gradient elution using a mobile phase of perchloric acid and acetonitrile. mjcce.org.mk This approach has proven effective in separating Bisoprolol from its various related substances, demonstrating the capability of UHPLC to resolve structurally similar compounds, which would include this compound. mjcce.org.mk The enhanced peak capacity and resolution of UHPLC are particularly advantageous for impurity profiling and stability studies.

Table 2: Representative UHPLC Method for Bisoprolol and Related Substances

| Parameter | Specification |

|---|---|

| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |

| Mobile Phase (Aqueous) | 0.2% (v/v) Perchloric Acid |

| Mobile Phase (Organic) | Acetonitrile |

| Gradient | A multi-step gradient elution |

| Flow Rate | 0.23 mL/min |

| Temperature | 20 °C |

| Analysis Time | 12 min |

Data adapted from Lazarevska Todevska et al. mjcce.org.mk

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Direct analysis of polar compounds like beta-blockers and their metabolites often requires a derivatization step to increase their volatility and thermal stability. While specific GC-MS methods for this compound are not documented, methodologies for the parent compound, Bisoprolol, have been established and could be adapted. Such methods typically involve solid-phase extraction (SPE) for sample clean-up, followed by derivatization before injection into the GC-MS system. This approach has been successfully used for the determination of Bisoprolol in various biological matrices.

Thin Layer Chromatography (TLC) and its high-performance version, HPTLC, are valuable tools for the qualitative and quantitative analysis of pharmaceuticals. These techniques are known for their simplicity, cost-effectiveness, and ability to analyze multiple samples simultaneously.

Several HPTLC methods have been developed for the simultaneous determination of Bisoprolol Fumarate in combination with other drugs. researchgate.nettandfonline.com These methods typically utilize pre-coated silica (B1680970) gel 60F254 plates as the stationary phase and a mixture of organic solvents as the mobile phase. researchgate.net Densitometric scanning is used for quantification. researchgate.net Although these methods focus on the parent drug, the principles can be applied to develop a specific HPTLC method for the separation and quantification of this compound.

Table 3: HPTLC Method Parameters for Bisoprolol Fumarate Analysis

| Parameter | Specification |

|---|---|

| Stationary Phase | Pre-coated Silica Gel HPTLC Aluminum Plate 60 F254 |

| Mobile Phase | Ethyl Acetate : Methanol : Ammonia (10:0.5:0.5 v/v) |

| Detection | Densitometric scanning at 224 nm |

| Rf Value (Bisoprolol) | 0.50 |

Data adapted from a study on Telmisartan and Bisoprolol fumarate. tandfonline.com

Mass Spectrometric Identification and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural elucidation of chemical compounds. When coupled with chromatographic separation, it provides unparalleled specificity and sensitivity.

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOFMS) is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. This technique provides high-resolution and accurate mass measurements, which are crucial for determining the elemental composition of a compound and confirming its identity.

In the characterization of synthesized this compound, ESI-TOFMS was used to verify its molecular weight. dshs-koeln.de The analysis, conducted in positive ion mode, yielded a protonated molecule [M+H]⁺ with an observed accurate mass of m/z 284.1842, which closely matched the theoretical value. dshs-koeln.de

Furthermore, tandem mass spectrometry (MS/MS) was employed for structural elucidation. The fragmentation of the precursor ion ([M+H]⁺ at m/z 284) produced a series of characteristic product ions. dshs-koeln.de Key fragments included ions at m/z 266 (loss of water) and m/z 116, which is a characteristic ion for a terminal isopropyl group. dshs-koeln.de Other significant fragments were observed at m/z 181, 145, 98, and 74, which are distinct from the fragmentation pattern of the parent Bisoprolol and are indicative of the modified part of the molecule. dshs-koeln.de

Table 4: ESI-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Product Ions (m/z) |

|---|

Data sourced from Vahermo et al. dshs-koeln.de

High-Resolution Mass Spectrometry (HRMS) for Impurity Profiling

High-resolution mass spectrometry is a cornerstone technique for the accurate mass determination of compounds, which is critical for impurity profiling. In the analysis of this compound, Time-of-Flight Mass Spectrometry (TOFMS) has been utilized to verify its molecular weight. dshs-koeln.de

The experimental measurements for the protonated molecule [M+H]⁺ provided an accurate mass that was in close agreement with the theoretical value, confirming the elemental composition. This level of precision is indispensable for distinguishing between impurities with similar nominal masses but different molecular formulas.

| Parameter | Observed Value | Instrument |

|---|---|---|

| Observed Accurate Mass [M+H]⁺ (m/z) | 284.1842 | TOFMS |

| Mass Error (mDa) | -2.0 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly well-suited for the analysis of polar molecules like this compound, allowing for the generation of intact molecular ions with minimal fragmentation. For the analysis of this compound, positive ion ESI was employed. dshs-koeln.de The sample was introduced directly into the ESI source, and a capillary voltage of 4000 V was applied to facilitate the ionization process, leading to the formation of the protonated molecule [M+H]⁺, which is the precursor ion for subsequent fragmentation analysis. dshs-koeln.de

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, providing detailed information about the connectivity of atoms within a molecule through controlled fragmentation. The protonated molecule of this compound ([M+H]⁺ at m/z 284) was subjected to collision-induced dissociation to generate a characteristic fragmentation pattern. dshs-koeln.de

The resulting product ions provide structural fingerprints. For instance, the fragment at m/z 116 is a characteristic ion for the terminal isopropyl group, while the loss of 77 amu (resulting in the ion at m/z 207) is a common fragmentation pathway for β-blockers, indicating the neutral losses of water and isopropylamine (B41738). dshs-koeln.de The fragment at m/z 133 is also observed in the spectrum of the parent compound, Bisoprolol. However, other major fragments are unique to the Des O-isopropyl metabolite, indicating they originate from the modified portion of the molecule. dshs-koeln.de

| Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) | Interpretation of Key Fragments/Losses |

|---|---|---|

| 284 | 266 | Loss of water (-18 amu) |

| 242 | Loss of propene (-42 amu) | |

| 207 | Neutral losses of water and isopropylamine | |

| 181 | Fragments involving the modified part of the molecule | |

| 145 | ||

| 98 | ||

| 133 | Common ion with parent Bisoprolol | |

| 116 | Characteristic ion for terminal isopropyl group | |

| 74 | Fragment involving the modified part of the molecule |

Automated In-Silico Fragmentation and Molecular Formula Elucidation

In modern impurity profiling, experimental mass spectrometry data is often complemented by computational approaches. Automated in-silico fragmentation tools can predict the fragmentation patterns of a proposed structure. These theoretical fragment spectra are then compared with the experimentally obtained MS/MS data. This matching process helps to confirm the elucidated structure and adds a layer of confidence to the identification of unknown impurities. While specific in-silico fragmentation studies for this compound are not detailed in the available literature, this methodology is a standard approach in the comprehensive impurity profiling of active pharmaceutical ingredients like Bisoprolol Fumarate. It serves as a crucial step in verifying the plausibility of proposed structures for detected impurities.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules. Both ¹H and ¹³C NMR spectra were acquired for this compound to provide a complete structural assignment. The spectra were recorded on a 300 MHz spectrometer using deuterated dimethyl sulfoxide (B87167) (D6-DMSO) as the solvent. dshs-koeln.de

| ¹H NMR (300 MHz, D6-DMSO) | ¹³C NMR (75 MHz, D6-DMSO) | ||

|---|---|---|---|

| Chemical Shift (δ) ppm | Description | Chemical Shift (δ) ppm | Assignment |

| 7.23 (d, J = 8.5 Hz, 2H) | Aromatic CH | 158.8 | Aromatic C-O |

| 6.88 (d, J = 8.5 Hz, 2H) | Aromatic CH | 131.2 | Aromatic C |

| 4.93 (bs, 1H) | OH | 129.8 | Aromatic CH |

| 4.59 (bs, 1H) | OH | 114.9 | Aromatic CH |

| 4.39 (s, 2H) | Ar-CH₂ | 72.4 | Side chain carbons |

| 3.92 (m, 1H) | Side chain CH/CH₂ | 72.0 | |

| 3.86 (m, 2H) | 71.5 | ||

| 3.51 (m, 2H) | 69.1 | ||

| 3.41 (m, 2H) | 60.9 | Ar-CH₂ | |

| 2.68 (m, 2H) | N-CH₂ | 50.7 | N-CH |

| 2.54 (m, 1H) | N-CH | 48.9 | N-CH₂ |

| 1.48 (bs, 1H) | NH | 23.7 | Isopropyl CH₃ |

| 0.97 (dd, J=6.2, 1.0 Hz, 6H) | Isopropyl CH₃ |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and for confirming the presence of chromophores. The UV-Vis absorption spectrum of this compound was recorded and showed a characteristic absorption maximum (λmax). dshs-koeln.de This spectral feature is consistent with the phenyl ether chromophore present in the molecule and is in good agreement with the spectrum of the parent Bisoprolol. dshs-koeln.de

| Parameter | Value |

|---|---|

| Absorption Maximum (λmax) | 224 nm |

Analytical Method Development and Validation Principles

The validation of an analytical method is a process that demonstrates its suitability for the intended purpose. For this compound, this involves a comprehensive evaluation of various performance characteristics to ensure the reliability and accuracy of analytical results. The following sections outline the critical validation parameters.

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the ability to differentiate and quantify the analyte from other substances.

In the context of this compound, a highly specific and selective method, typically a chromatographic technique like High-Performance Liquid Chromatography (HPLC), is essential. The method must be capable of separating this compound from Bisoprolol and other potential impurities or degradation products.

Forced degradation studies are a critical component of establishing specificity. By subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, the method's ability to separate the analyte from any resulting degradation products is demonstrated. researchgate.net For instance, studies on Bisoprolol have shown that acid hydrolysis can lead to the formation of impurity A, along with impurities L and D, while alkaline hydrolysis can produce impurities A, L, Q, G, and K. researchgate.net A validated method for this compound would need to demonstrate clear resolution of its peak from all such potential interferents.

The selectivity of the method is often demonstrated by the baseline resolution between the analyte peak and the peaks of other compounds. bohrium.com In complex matrices, such as biological fluids, selectivity is crucial to avoid interference from endogenous components.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies, where a known amount of the analyte is added to a placebo or matrix and the percentage of the analyte recovered is calculated.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (% RSD) and is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision).

For the analysis of related substances like this compound, accuracy and precision are paramount. The following table illustrates typical acceptance criteria and findings from validation studies of the parent compound, Bisoprolol, which would be analogous for this compound.

Table 1: Illustrative Accuracy and Precision Data for Bisoprolol Analysis

| Parameter | Acceptance Criteria | Typical Findings for Bisoprolol |

|---|---|---|

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.87% - 100.43% |

| Precision (% RSD) | ||

| Repeatability (Intra-day) | ≤ 2.0% | 0.43% - 0.68% |

| Intermediate Precision (Inter-day) | ≤ 2.0% | 0.44% - 0.82% |

This table is interactive. You can sort and filter the data.

The results for Bisoprolol show high accuracy, with recovery values close to 100%, and excellent precision, with % RSD values well within the acceptable limit of 2%. ijpbs.com Similar stringent criteria would be applied to a validated method for this compound.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits are crucial for the analysis of impurities and related substances, as they define the sensitivity of the method. The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N), where the LOD is often established at an S/N of 3:1 and the LOQ at an S/N of 10:1.

The following table presents representative LOD and LOQ values from various analytical methods developed for Bisoprolol, which serve as a benchmark for methods intended for this compound.

Table 2: Representative LOD and LOQ Values for Bisoprolol Analysis

| Analytical Technique | LOD | LOQ |

|---|---|---|

| HPLC | 0.02 µg/mL | 0.05 µg/mL |

| HPLC | 1.3 µg/mL researchgate.net | 3.98 µg/mL researchgate.net |

| Ion Pair HPLC | 1 µg/mL rdd.edu.iq | 4 µg/mL rdd.edu.iq |

| HPLC-DAD | 0.4825 µg/mL researchgate.net | 1.4621 µg/mL researchgate.net |

This table is interactive. You can sort and filter the data.

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

A linear relationship is typically evaluated by a series of dilutions of a standard solution and plotting the analytical response versus the concentration. The linearity is then assessed by the correlation coefficient (r²) of the regression line, which should ideally be close to 1.

The following table summarizes linearity data from different studies on Bisoprolol, illustrating the expected performance for a method analyzing this compound.

Table 3: Linearity and Range Data for Bisoprolol Analysis

| Concentration Range | Correlation Coefficient (r²) |

|---|---|

| 25 - 100 µg/mL | 0.9998 |

| 20 - 60 µg/mL | 0.9986 rdd.edu.iq |

| 0.8 - 80 µg/mL and 80 - 1000 µg/mL | > 0.999 researchgate.netresearchgate.net |

| 2 - 20 µg/mL | 0.9994 ijprajournal.com |

This table is interactive. You can sort and filter the data.

When analyzing samples from a complex matrix, such as biological fluids or pharmaceutical formulations, other components in the matrix can interfere with the analysis of the target analyte, leading to either suppression or enhancement of the analytical signal. nih.gov This phenomenon is known as the matrix effect and must be evaluated, particularly for bioanalytical methods.

The matrix effect can be assessed by comparing the response of the analyte in a standard solution to the response of the analyte spiked into a blank matrix extract. A study on the determination of Bisoprolol in human bone using gas chromatography-mass spectrometry (GC-MS) reported a matrix effect of 69%. nih.govmdpi.com This indicates that the matrix components suppressed the analyte's signal.

To mitigate matrix effects, various strategies can be employed, including efficient sample preparation techniques, the use of an appropriate internal standard, or matrix-matched calibration standards. nih.gov For the analysis of this compound, a thorough evaluation of potential matrix effects from pharmaceutical excipients or biological components is a critical step in method validation.

Stereochemistry and Enantioselective Analysis of Des O Isopropyl Bisoprolol

Enantiomeric Forms and Chiral Purity Considerations

Des O-isopropyl Bisoprolol (B1195378) possesses a single stereocenter in its 2-hydroxy-3-(isopropylamino)propoxy side chain, which results in the existence of two enantiomeric forms: (R)-Des O-isopropyl Bisoprolol and (S)-Des O-isopropyl Bisoprolol. While the parent compound, Bisoprolol, is administered as a racemic mixture, the pharmacological activity often resides predominantly in one enantiomer. For beta-blockers, the (S)-enantiomer is typically the more active form.

Consequently, controlling the chiral purity of related substances like Des O-isopropyl Bisoprolol is a critical consideration. The presence of an undesired enantiomer, even as an impurity, can have different toxicological or pharmacological profiles. Therefore, robust analytical methods capable of separating and quantifying these enantiomers are essential.

Chiral Separation Techniques

The resolution of this compound enantiomers relies on creating a chiral environment where the two forms exhibit different physicochemical interactions, allowing for their separation. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the predominant techniques employed for this purpose.

Direct chiral separation using HPLC with Chiral Stationary Phases (CSPs) is the most common and effective method for analyzing the enantiomers of Bisoprolol and its related compounds. nih.gov The choice of CSP and mobile phase is critical for achieving baseline resolution.

Several types of CSPs have proven successful:

Polysaccharide-based CSPs : These are widely applicable due to their high enantioselectivity. mdpi.com Columns based on amylose (B160209) derivatives, such as Tris(3,5-dimethylphenyl carbamate) amylose, have been used effectively in normal-phase mode. nih.gov

Macrocyclic Antibiotic-based CSPs : Teicoplanin and vancomycin-based CSPs, such as the Chirobiotic T and Chirobiotic V columns, are highly effective, particularly in polar ionic and polar organic modes. nih.govmdpi.combohrium.com These phases offer a multitude of interactions, including hydrogen bonding, ionic interactions, and inclusion complexation, which facilitate chiral recognition. mdpi.com

Cyclodextrin-based CSPs : These are also frequently utilized for the enantioseparation of beta-blockers. nih.govmdpi.com

The mobile phase composition, including the organic solvents and additives, plays a crucial role. For instance, a mobile phase of hexane-ethanol-diethyl amine has been optimized for amylose-based columns. nih.gov For macrocyclic antibiotic columns, mixtures of methanol (B129727) with small amounts of acidic and basic additives like acetic acid and triethylamine (B128534) are common to enhance resolution. nih.govbohrium.com

Table 1: HPLC Methods for Chiral Separation of Bisoprolol Enantiomers

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|

| Amylose tris(3,5-dimethylphenyl carbamate) | Hexane-Ethanol-Diethylamine (88:12:0.1, v/v/v) | 0.6 mL/min | UV at 270 nm |

| Chirobiotic V (Vancomycin) | Methanol-Acetic Acid-Triethylamine (100:0.20:0.15, v/v/v) | 0.5 mL/min | UV at 230 nm |

Capillary Electrophoresis offers a powerful alternative to HPLC, characterized by high efficiency, low sample consumption, and rapid analysis times. mdpi.com In CE, chiral separation is achieved by adding a chiral selector to the background electrolyte (BGE). springernature.com

Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors for beta-blockers due to their ability to form transient diastereomeric inclusion complexes with the enantiomers. springernature.comnih.gov

Carboxymethylated-β-cyclodextrin (CM-β-CD) has demonstrated superior enantioselectivity for Bisoprolol compared to other tested CDs. mdpi.comnih.gov The separation is influenced by factors such as the concentration of the CD, buffer pH, temperature, and applied voltage. mdpi.com Optimal separation has been achieved using a Tris buffer at pH 4.0 containing 8 mM CM-β-CD. mdpi.comnih.gov

Other chiral selectors, including antibiotics (like vancomycin) and crown ethers (like (+)-18-crown-6-tetracarboxylic acid), have also been successfully used, sometimes in dual-selector systems to enhance resolution. mdpi.comskku.edu

Table 2: Capillary Electrophoresis Method for Chiral Separation of Bisoprolol

| Chiral Selector (CS) | Background Electrolyte (BGE) | Applied Voltage | Temperature |

|---|

Molecular Modeling and Computational Approaches to Chiral Recognition Mechanisms

Understanding the mechanism of chiral recognition at a molecular level is crucial for the rational design and optimization of enantioselective analytical methods. Molecular modeling and computational docking studies have provided significant insights into the interactions between beta-blocker enantiomers and chiral selectors, particularly cyclodextrins in capillary electrophoresis. mdpi.comnih.gov

Using software like Autodock, researchers have modeled the host-guest binding procedures between Bisoprolol enantiomers and Carboxymethylated-β-cyclodextrin (CM-β-CD). mdpi.com These studies reveal a consistent binding motif:

Inclusion Complexation : The phenyl ring of the analyte inserts into the hydrophobic inner cavity of the CM-β-CD. mdpi.comnih.gov

Hydrogen Bonding : The side chain of the analyte remains outside the CD rim, where it can form hydrogen bonds. The hydrogen bonding between the hydroxyl group adjacent to the chiral center of the analyte and the functional groups on the rim of the CD is a critical factor for enantioseparation. mdpi.comnih.gov

The difference in the stability of the diastereomeric complexes, calculated as binding free energy, corresponds to the chiral selectivity. nih.gov The (S)-enantiomer often forms a more stable complex with the chiral selector, leading to a difference in migration time and thus, separation. These computational models confirm that subtle differences in the spatial arrangement of the enantiomers lead to distinct intermolecular interactions, which is the fundamental basis for chiral recognition. mdpi.com

Role in Pharmaceutical Impurity Profiling and Quality Assurance

Identification as a Process-Related and Degradation Impurity

Des O-isopropyl Bisoprolol (B1195378), chemically known as 1-[4-[(2-Hydroxyethoxy)methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol, is recognized as both a potential process-related impurity and a degradation product of Bisoprolol. lgcstandards.com Its formation can be indicative of specific pathways in the synthesis of Bisoprolol or the degradation of the drug substance under certain conditions.

Process-related impurities are substances that are formed during the manufacturing process and may include unreacted starting materials, intermediates, or by-products. While the direct formation of Des O-isopropyl Bisoprolol as a major process impurity is not extensively detailed in publicly available synthesis routes, its structural similarity to Bisoprolol suggests that it could potentially arise from variations in starting materials or reaction conditions.

More prominently, this compound is identified as a metabolite of Bisoprolol, which underscores its nature as a degradation product in a biological context. Forced degradation studies, which are a regulatory requirement, are designed to identify potential degradation products that could form under various stress conditions such as heat, light, humidity, and acid/base hydrolysis. ukim.mk These studies are crucial for establishing the stability-indicating nature of analytical methods. The synthesis of this compound has been specifically undertaken for analytical and doping control purposes, highlighting its importance as a known analyte related to Bisoprolol.

Utilization as a Reference Standard in Drug Product Analysis

The accurate identification and quantification of impurities in a drug product are essential for ensuring its quality and safety. indexcopernicus.com This is achieved through the use of highly characterized reference standards. This compound, once synthesized and purified, serves as a critical reference standard in the analytical testing of Bisoprolol. pharmaffiliates.comsimsonpharma.com

Reference standards are used to:

Confirm the identity of an impurity in a sample by comparing its chromatographic retention time and/or spectral data.

Quantify the amount of the impurity present in the drug substance or drug product.

In the context of drug product analysis, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed to separate the active pharmaceutical ingredient (API) from its impurities. consensus.appresearchgate.net The availability of a this compound reference standard is indispensable for the validation of these analytical methods, ensuring their accuracy, precision, and specificity. This validation is a mandatory requirement for regulatory approval. knorspharma.com

The following interactive table summarizes the key analytical parameters for this compound as a reference standard:

| Parameter | Description | Relevance in Analysis |

| Chemical Name | 1-[4-[(2-Hydroxyethoxy)methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol | Ensures unambiguous identification. |

| CAS Number | 109791-18-6 | A unique identifier for the chemical substance. |

| Molecular Formula | C15H25NO4 | Used to calculate the exact molecular weight. |

| Molecular Weight | 283.36 g/mol | Essential for accurate quantification. |

| Purity | High purity (typically >98%) | Critical for the accuracy of quantitative analysis. |

Contribution to Quality Control and Regulatory Submissions (e.g., Abbreviated New Drug Application (ANDA), Drug Master File (DMF))

The comprehensive impurity profile of a drug substance is a cornerstone of regulatory submissions to health authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The documentation of impurities, including their identification, characterization, and quantification, is a critical component of an Abbreviated New Drug Application (ANDA) for generic drugs and a Drug Master File (DMF) for the API. synzeal.comsynthinkchemicals.com

The availability and use of a this compound reference standard directly contribute to the robustness of the quality control strategy outlined in these submissions. synzeal.com Specifically, it enables pharmaceutical manufacturers to:

Set appropriate specifications for impurities in the drug substance and drug product. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide thresholds for reporting, identification, and qualification of impurities.

Demonstrate control over the manufacturing process. Consistent levels of impurities, including this compound, within the established specifications indicate a well-controlled and reproducible manufacturing process.

Conduct stability studies. By monitoring the levels of this compound over time under various storage conditions, manufacturers can establish the shelf-life of the drug product.

The inclusion of detailed information on impurity profiling, supported by the use of qualified reference standards like this compound, is a non-negotiable aspect of a successful regulatory submission. synthinkchemicals.comfda.gov It provides assurance to regulatory agencies that the manufacturer has a thorough understanding of their product and has implemented the necessary controls to ensure its quality, safety, and efficacy. fda.gov

Metabolic Characterization and Biotransformation Pathways

Identification within Bisoprolol (B1195378) In Vitro Metabolic Studies

The existence of Des O-isopropyl Bisoprolol as a metabolite of Bisoprolol has been confirmed through various in vitro investigations. These studies, often utilizing liver microsomes and recombinant human cytochrome P450 (CYP) isoforms, have been instrumental in elucidating the metabolic fate of Bisoprolol.

In vitro metabolic studies with dog liver microsomes have demonstrated the O-deisopropylation of Bisoprolol enantiomers nih.gov. Furthermore, research employing recombinant human CYP isoforms has definitively identified the formation of this metabolite nih.gov. The synthesis and characterization of this compound for analytical purposes in doping control also substantiates its identity as a veritable metabolite of the parent drug.

Enzymatic Mechanisms of O-Dealkylation and Subsequent Transformations

The formation of this compound from Bisoprolol occurs primarily through an O-dealkylation reaction. This process is catalyzed by specific enzymes within the cytochrome P450 superfamily.

In vitro studies using human recombinant CYP isoforms have identified CYP2D6 and CYP3A4 as the two primary enzymes responsible for the oxidation of both enantiomers of Bisoprolol nih.govmdpi.com. The O-deisopropylation, which leads to the formation of this compound, is a key step in the hepatic metabolism of the drug.

Following its formation, this compound is believed to undergo further biotransformation. The major metabolites of Bisoprolol are the products of O-dealkylation and subsequent oxidation to the corresponding carboxylic acids nih.govnih.gov. This suggests that the alcohol group on the desisopropyl side chain of this compound is further oxidized to a carboxylic acid, a common metabolic pathway that increases the polarity of xenobiotics, facilitating their excretion.

Stereoselective Aspects of Metabolite Formation and Clearance in Preclinical Models

The metabolism of Bisoprolol, including the formation of this compound, exhibits stereoselectivity, meaning that the different enantiomers of the parent drug are metabolized at different rates. This has been demonstrated in various preclinical models.

In dog liver microsomes, the O-deisopropylation of Bisoprolol enantiomers shows biphasic kinetics nih.gov. The intrinsic clearance (Vmax/Km) for the O-deisopropylation of the R(+)-Bisoprolol enantiomer is higher than that of the S(-)-isomer in both the high-affinity and low-affinity components of this metabolic process nih.gov. Specifically, the R/S ratio of the intrinsic clearance in the high- and low-affinity components was found to be 1.34 and 1.65, respectively nih.gov. Inhibition studies in these microsomes indicated that the O-deisopropylation of both enantiomers is mediated by the CYP2D and CYP3A subfamilies, with high-affinity oxidation being dependent on CYP2D nih.gov.

Studies in beagle dogs further support the stereoselective metabolism of Bisoprolol. Following administration of racemic Bisoprolol, the plasma concentration of S(-)-Bisoprolol was found to be higher than that of R(+)-Bisoprolol nih.gov. In vitro experiments with dog liver microsomes demonstrated that the formation of the metabolite from S(-)-Bisoprolol is slower than from R(+)-Bisoprolol nih.gov.

In humans, the stereoselectivity of Bisoprolol metabolism is also evident. The metabolic clearance of (R)-(+)-bisoprolol is significantly larger than that of (S)-(-)-bisoprolol. In vitro studies with human recombinant CYP isoforms revealed that while CYP2D6 metabolizes Bisoprolol stereoselectively in favor of the R-enantiomer, CYP3A4 does not show stereoselectivity mdpi.com. The intrinsic clearance for O-deisopropylation of R(+)-bisoprolol by human recombinant CYP2D6 was found to be different from that of the S(-)-enantiomer, with an R/S ratio of 1.50 nih.gov. In contrast, the intrinsic clearance by human recombinant CYP3A4 did not show a stereoselective difference nih.gov. This species difference in the stereoselectivity of CYP3A4 is a key factor in the differing R/S ratios of metabolic clearance for Bisoprolol oxidation between dogs and humans nih.gov.

Preclinical studies in Wistar rats have also contributed to the understanding of Bisoprolol metabolism. In rats, approximately 10% of a dose of Bisoprolol is excreted unchanged in the urine, indicating a more extensive metabolism compared to humans (50-60%) and dogs (30-40%) nih.gov. The major metabolites in rats, as in other species, are the products of O-dealkylation and subsequent oxidation to carboxylic acids nih.gov.

| Enantiomer | High-Affinity Component (R/S Ratio) | Low-Affinity Component (R/S Ratio) |

|---|---|---|

| R(+)-Bisoprolol | 1.34 | 1.65 |

| S(-)-Bisoprolol | - | - |

| CYP Isoform | Enantiomer Preference | Intrinsic Clearance (R/S Ratio) |

|---|---|---|

| CYP2D6 | R > S | 1.50 |

| CYP3A4 | None | No stereoselective difference |

Applications in Forensic and Anti Doping Sciences

Development of Analytical Methods for Detection in Biological Matrices

The reliable identification of Des O-isopropyl Bisoprolol (B1195378) in biological matrices such as urine, plasma, and bone is essential for both forensic toxicology and anti-doping screening. nih.govresearchgate.net Various advanced analytical techniques have been developed to ensure the sensitive and specific quantification of bisoprolol and its metabolites.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are among the most powerful and commonly employed tools for this purpose. nih.govresearchgate.net These methods offer high selectivity and sensitivity, allowing for the detection of trace amounts of the substance in complex biological samples. nih.govijbpas.com For instance, LC-MS/MS methods have been validated for the determination of bisoprolol in human plasma, demonstrating the robustness of this technique for bioanalysis. nih.govwisdomlib.org

Gas Chromatography-Mass Spectrometry (GC-MS) represents another established method, particularly in forensic contexts. nih.gov A GC-MS-based method has been successfully validated for detecting bisoprolol in human bone, a challenging matrix often used in postmortem investigations when conventional samples are unavailable. nih.govsemanticscholar.org This procedure involves sample extraction, derivatization, and analysis in selected-ion-monitoring (SIM) mode to ensure specificity. nih.govsemanticscholar.org

The characterization of synthesized Des O-isopropyl Bisoprolol itself has been performed using a combination of Liquid Chromatography with UV-Vis detection (LC/UV-VIS) and various mass spectrometry techniques, including Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOFMS) and tandem MS (MS/MS). dshs-koeln.de These analyses confirm the molecular weight and structural fragments of the metabolite, providing the necessary reference data for its unambiguous identification in test samples. dshs-koeln.de The availability of well-characterized reference materials for metabolites like this compound is critical for the accuracy and legal defensibility of analytical findings in forensic and doping control laboratories. wada-ama.org

The table below summarizes key analytical techniques used for the detection of the parent compound, bisoprolol, and its metabolite, this compound.

| Analytical Technique | Biological Matrix | Purpose | Key Findings |

| LC-MS/MS | Human Plasma | Quantification of Bisoprolol | Sensitive, specific, and reproducible method suitable for pharmacokinetic studies. nih.gov |

| GC-MS | Human Bone | Determination of Bisoprolol | Validated for forensic cases, demonstrating bone as a viable toxicological matrix. nih.govsemanticscholar.org |

| XLC-ESI-MSMS | Urine | Screening for β-blockers | Extremely sensitive method, capable of detecting unconjugated compounds at concentrations below 10 ng/mL. dshs-koeln.de |

| LC/UV-VIS, ESI-TOFMS | N/A (Reference Standard) | Characterization of Metabolite | Confirmed the molecular weight and chromatographic purity of synthesized this compound. dshs-koeln.de |

Emerging Research Frontiers and Future Perspectives

Advancements in Micro- and Nano-Scale Analytical Systems for Detection

The detection of trace-level impurities such as Des O-isopropyl Bisoprolol (B1195378) in active pharmaceutical ingredients (APIs) and final drug products necessitates highly sensitive and selective analytical methods. The development of micro- and nano-scale analytical systems is a promising frontier, offering significant advantages over conventional techniques.

Microfluidic devices, often termed "lab-on-a-chip," integrate multiple analytical processes like sample preparation, separation, and detection onto a single chip of a few square centimeters. nih.gov This miniaturization leads to reduced sample and reagent consumption, faster analysis times, and higher throughput. nih.govmdpi.com For the analysis of pharmaceutical impurities, microfluidic chips can be coupled with various detection methods, including mass spectrometry and surface-enhanced Raman spectroscopy (SERS), to provide highly sensitive and specific measurements. nih.gov

Nanosensors represent another significant advancement, operating at the molecular level to detect minute quantities of specific substances. humanjournals.com These sensors can be designed using various nanomaterials, such as carbon nanotubes, graphene, and metallic nanoparticles, which possess unique electrical and optical properties. mdpi.comazpharmjournal.com For instance, nanosensors can be functionalized with specific receptors that bind to Des O-isopropyl Bisoprolol, triggering a detectable signal. humanjournals.com The high surface-area-to-volume ratio of nanomaterials enhances their interaction with the target analyte, leading to ultra-sensitive detection capabilities. mdpi.com

Key Features of Emerging Analytical Systems:

| Technology | Key Advantages | Potential Application for this compound |

| Microfluidics (Lab-on-a-Chip) | High throughput, reduced sample/reagent volume, faster analysis, integration of multiple steps. nih.govmdpi.com | Rapid quality control testing of bisoprolol batches for the presence of this compound. |

| Nanosensors | Ultra-high sensitivity, real-time monitoring, portability, high selectivity. humanjournals.comnih.gov | In-process monitoring during synthesis to detect the formation of this compound at trace levels. |

| Capillary Electrophoresis (CE) | High separation efficiency, minimal sample volume, rapid analysis. | Separation and quantification of this compound from the parent drug and other related impurities. |

These advanced analytical systems are paving the way for more efficient and sensitive impurity profiling in the pharmaceutical industry.

Innovations in Green Chemistry for Impurity Synthesis and Control

The principles of green chemistry are increasingly being integrated into the pharmaceutical industry to develop more sustainable and environmentally friendly processes. instituteofsustainabilitystudies.comncfinternational.it This approach focuses on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. instituteofsustainabilitystudies.comncfinternational.it These principles are highly relevant to the synthesis and control of pharmaceutical impurities like this compound.

One of the key areas of innovation is the use of biocatalysis, which employs enzymes to perform chemical transformations. nih.govalmacgroup.com Enzymes offer high selectivity and operate under mild conditions, reducing the need for harsh reagents and solvents. almacgroup.comnih.gov For instance, a chemoenzymatic approach has been developed for the synthesis of enantiopure (S)-Bisoprolol, highlighting the potential of biocatalysts in the synthesis of bisoprolol and its related compounds. mdpi.com The application of biocatalysis could lead to synthetic routes that minimize the formation of this compound or facilitate its controlled synthesis for use as a reference standard. nih.gov

The selection of safer and more environmentally benign solvents is another cornerstone of green chemistry. mdpi.comresearchgate.net Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids can significantly reduce the environmental footprint of pharmaceutical manufacturing. instituteofsustainabilitystudies.com Research into the synthesis of bisoprolol impurities is likely to explore the use of such green solvents to minimize environmental impact. ijper.org

Green Chemistry Approaches for Impurity Management:

| Green Chemistry Principle | Application in this compound Synthesis and Control |

| Biocatalysis | Use of enzymes for highly selective synthesis, potentially reducing the formation of unwanted side products like this compound. nih.govacs.org |

| Use of Safer Solvents | Employing water, ethanol, or other green solvents in the synthesis and purification processes to reduce toxicity and environmental impact. mdpi.com |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. researchgate.net |

| Catalysis | Utilizing catalytic reagents instead of stoichiometric ones to reduce waste and improve reaction efficiency. ncfinternational.it |

By embracing these green chemistry innovations, the pharmaceutical industry can move towards more sustainable methods for managing impurities like this compound.

Integrated Omics Approaches for Comprehensive Metabolic Understanding

Understanding the metabolic fate of a drug is crucial for assessing its efficacy and safety. Integrated omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful platform for gaining a holistic view of drug metabolism. nih.govdiva-portal.org While specific studies on this compound are not yet prevalent, the application of these methodologies to bisoprolol can provide a comprehensive understanding of its metabolic pathways, including the formation of its metabolites.

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, is particularly relevant. researchgate.net By analyzing the metabolome of individuals treated with bisoprolol, researchers can identify and quantify its various metabolites, including this compound. drugtargetreview.com This can help to elucidate the enzymatic pathways responsible for its formation and further metabolism.

Integrating metabolomic data with proteomic (study of proteins) and transcriptomic (study of RNA transcripts) data can provide a more complete picture. diva-portal.org For example, by correlating the levels of this compound with the expression levels of specific drug-metabolizing enzymes (identified through proteomics or transcriptomics), it is possible to pinpoint the key enzymes involved in its formation. This systems biology approach can help to understand inter-individual variability in bisoprolol metabolism and the potential for drug-drug interactions. nih.govspringernature.com

Integrated Omics Workflow for Metabolic Profiling:

| Omics Technology | Contribution to Understanding this compound Metabolism |

| Metabolomics | Identification and quantification of bisoprolol metabolites, including this compound, in biological samples. drugtargetreview.com |

| Proteomics | Identification and quantification of drug-metabolizing enzymes involved in the biotransformation of bisoprolol. |

| Transcriptomics | Analysis of gene expression levels of metabolizing enzymes and transporters. |

| Genomics | Identification of genetic variations that may influence the metabolism of bisoprolol and the formation of its metabolites. nih.gov |

Through the integration of these high-throughput technologies, a detailed and comprehensive understanding of the metabolic landscape of bisoprolol and its impurities can be achieved.

Computational Chemistry and Machine Learning in Impurity Prediction and Characterization

Computational chemistry and machine learning are rapidly emerging as indispensable tools in pharmaceutical research and development, offering predictive capabilities that can accelerate the identification and characterization of impurities. sci-hub.boxsravathi.ai These in silico methods can be applied to predict the formation of impurities like this compound, assess their potential toxicity, and aid in the interpretation of analytical data.

Predicting Impurity Formation: Computational tools can model chemical reactions to predict the likelihood of various side products and degradation products forming during the synthesis and storage of a drug substance. sravathi.aichemrxiv.org By analyzing the reaction mechanisms and the reactivity of intermediates, these models can flag potential impurities, allowing for proactive process optimization to minimize their formation. chemrxiv.org

Toxicity Assessment: Quantitative Structure-Activity Relationship (QSAR) models are computational methods that predict the biological activity, including toxicity, of a chemical based on its molecular structure. nih.govresearchgate.net For a known impurity like this compound, QSAR models can be used to predict its potential for mutagenicity or other toxic effects, providing a rapid initial risk assessment without the need for extensive experimental testing. nih.govdrugdiscoverynews.comyoutube.com

Characterization and Spectral Analysis: Machine learning algorithms, particularly deep learning, are being increasingly used to analyze complex spectral data from techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. spectroscopyonline.comrsc.orgnih.gov These algorithms can be trained to recognize patterns in spectral data that correspond to specific chemical structures, aiding in the rapid identification and structural elucidation of unknown impurities. researchgate.netwhioce.com For this compound, machine learning could facilitate its identification in complex mixtures and differentiate it from other related substances.

Key Computational and Machine Learning Applications:

| Application Area | Tools and Techniques | Relevance to this compound |

| Impurity Prediction | Reaction modeling software, AI-assisted prediction tools. sravathi.aichemrxiv.org | Predicting the formation pathways and likelihood of this compound during bisoprolol synthesis. |

| Toxicity Prediction | QSAR models, in silico toxicology platforms. nih.govnih.gov | Assessing the potential toxicological risks of this compound to guide safety evaluations. |

| Metabolite Prediction | In silico metabolism prediction tools, deep learning models. nih.govnews-medical.netnih.govcreative-biolabs.com | Predicting the formation of this compound as a metabolite of bisoprolol in the human body. |

| Spectral Analysis | Machine learning algorithms for MS and NMR data interpretation. spectroscopyonline.comrsc.org | Automating the identification and structural confirmation of this compound from analytical data. |

The integration of these computational approaches into pharmaceutical development workflows promises to enhance the efficiency and thoroughness of impurity management.

Q & A

Q. What are the key physicochemical identifiers and structural characteristics of Des O-isopropyl Bisoprolol?

this compound (CAS No. 109791-18-6) is a bisoprolol derivative with the molecular formula and a molecular weight of 283.36 g/mol. Structural differentiation from bisoprolol fumarate lies in the absence of the isopropyl group, which alters its pharmacokinetic properties. Analytical identification relies on HPLC-UV methods validated per ICH guidelines, with retention times and spectral data critical for differentiation .

Q. What validated analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

Reverse-phase HPLC-UV (e.g., ACQUITY Arc System) is widely used, with mobile phases optimized for separation of bisoprolol derivatives. Forced degradation studies under acidic/alkaline conditions confirm method robustness, with detection limits ≤0.1% for impurities. Hydrophilic interaction liquid chromatography (HILIC) is emerging for simultaneous analysis of this compound and polar degradants, achieving resolution >2.0 .

Q. How does the synthesis pathway of this compound differ from bisoprolol fumarate?

this compound is synthesized via selective dealkylation of bisoprolol fumarate under controlled acidic conditions. Key intermediates include 1-[(2-phenoxyethyl)amino]-3-[4-(phenylmethoxy)phenoxy]-2-propanol (CAS 64596-96-9). Process-related impurities (e.g., des(isopropoxyethyl) derivatives) are monitored using factorial design experiments to optimize yield (>85%) and purity (>98%) .

Q. What pharmacokinetic parameters influence the bioavailability of this compound?

In vitro studies show pH-dependent solubility, with optimal absorption at intestinal pH (6.8–7.4). Bioavailability is reduced by first-pass metabolism (CYP2D6-mediated), with a half-life of 10–12 hours. Formulation strategies like matrix tablets (e.g., 41.61% release at 6h) enhance sustained delivery, validated via USP dissolution apparatus .

Advanced Research Questions

Q. How can forced degradation studies inform the stability profile of this compound?

Stress testing under thermal (40–60°C), oxidative (3% HO), and photolytic conditions identifies major degradants:

Q. What experimental design strategies optimize this compound formulation development?

A factorial design evaluates factors like excipient ratio (A), compression force (B), and disintegrant concentration (C). Response Surface Methodology (RSM) identifies optimal parameters (A=15.28 mg, B=32.12 mg, C=30.31 mg), achieving hardness=4.65 kg/cm and dissolution=41.61% at 6h. Desirability function (Design Expert 8.0.6.1) minimizes prediction errors (<5%) .

Q. How to resolve contradictions in pharmacological data between preclinical and clinical studies?

Discrepancies in hemodynamic effects (e.g., heart rate reduction) may arise from species-specific β1-adrenoceptor affinity. Meta-analyses of randomized trials (e.g., EUROPA, ADVANCE) suggest dose-dependent efficacy thresholds (5–10 mg/day). Mechanistic studies using Langendorff heart models clarify cardiodepressant vs. vasodilatory effects .

Q. What methodologies enhance extraction efficiency of this compound from biological matrices?

Liquid-liquid extraction (LLE) with chloroform at pH 10 achieves 92.57% recovery from plasma. Solid-phase extraction (SPE) using C18 cartridges improves selectivity, with hexane wash steps reducing lipid co-extractives. Validation includes spike-recovery tests (85–110%) and matrix effect assessment via post-column infusion .

Q. How to profile and quantify process-related impurities in this compound?

Impurity profiling uses reference standards (e.g., des(isopropoxyethyl) derivatives, CAS 62572-93-4) and HPLC-MS/MS. Quantitation limits are 0.05% for European Pharmacopeia (EP)-listed impurities. Stability-indicating methods differentiate enantiomers (e.g., (2R)-isomers) using chiral columns .

Q. What synergies exist between this compound and ACE inhibitors in hypertension management?

Combination therapy with perindopril (bisoprolol/perindopril SPC) reduces systolic BP by 18–22 mmHg vs. monotherapy. Mechanistic studies show complementary RAAS inhibition (perindopril) and β1-blockade (bisoprolol), validated in CONFIDENCE II/PROTECT trials (n=1,200+). Pharmacodynamic interactions require monitoring for hyperkalemia and bradycardia .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.